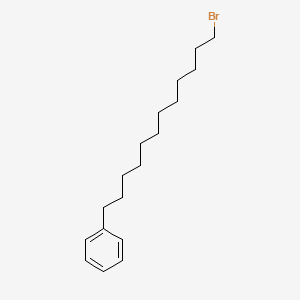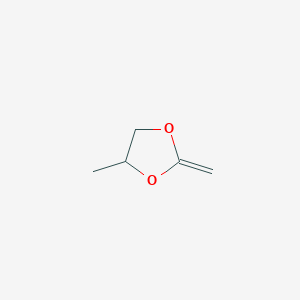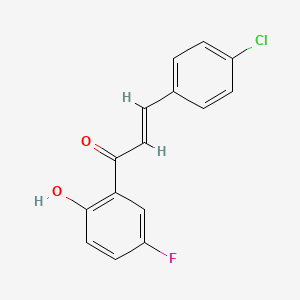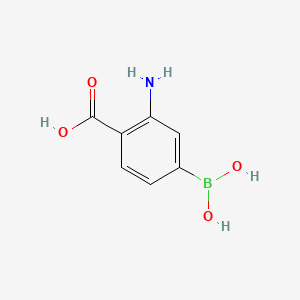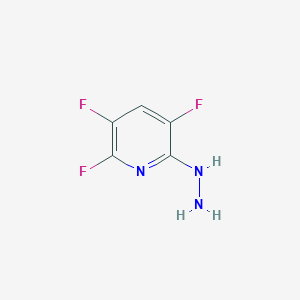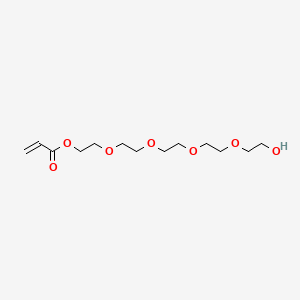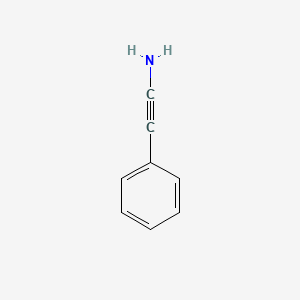
2-Phenylethynamine
概要
説明
2-Phenylethynamine, also known as beta-phenylethylamine, is an organic compound that belongs to the class of phenethylamines. It is a naturally occurring monoamine alkaloid and a trace amine, which acts as a central nervous system stimulant in humans. This compound is found in various organisms, including animals, plants, fungi, and bacteria . It is known for its role in regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 and inhibiting vesicular monoamine transporter 2 in monoamine neurons .
準備方法
2-Phenylethynamine can be synthesized through several methods:
Reduction of Benzyl Cyanide: One of the earliest methods involves the reduction of benzyl cyanide with sodium in ethanol. This method was first reported in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University.
Hydrogenation over Raney Nickel Catalyst: Another method includes the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst.
Reduction of Beta-Nitrostyrene: This method involves the reduction of beta-nitrostyrene with lithium aluminum hydride.
Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of phenylacetonitrile or by the reductive amination of phenylacetaldehyde.
化学反応の分析
2-Phenylethynamine undergoes various chemical reactions:
Oxidation: It can be oxidized to form phenylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-phenylethanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
科学的研究の応用
2-Phenylethynamine has a wide range of applications in scientific research:
作用機序
2-Phenylethynamine exerts its effects by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This leads to the modulation of monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound’s stimulant effects are primarily due to its ability to increase the release of these neurotransmitters and inhibit their reuptake .
類似化合物との比較
2-Phenylethynamine is structurally similar to several other compounds:
Dopamine: A neurotransmitter with a hydroxyl group attached to the 3 and 4 positions of the benzene ring.
Norepinephrine: A neurotransmitter with an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.
Amphetamines: Psychoactive compounds with a methyl group attached to the alpha carbon of the ethylamine side chain.
The uniqueness of this compound lies in its simple structure, which serves as a backbone for the synthesis of more complex and biologically active compounds .
特性
IUPAC Name |
2-phenylethynamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCLFEMMPGBNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491998 | |
| Record name | Phenylethyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85739-51-1 | |
| Record name | Phenylethyn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3057769.png)
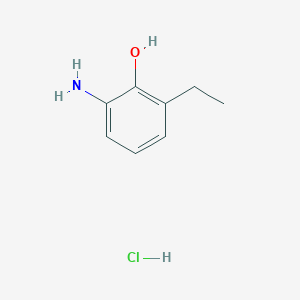
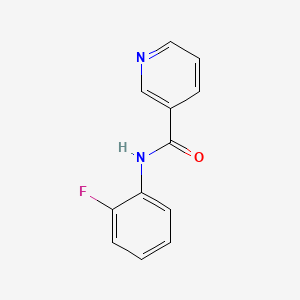
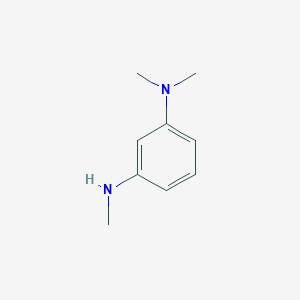
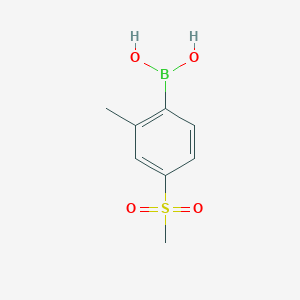
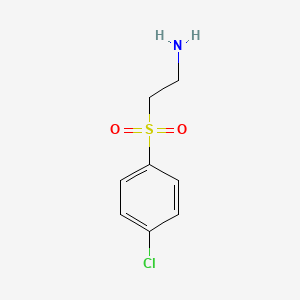
![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)
